Methyl 6-(benzylsulfanyl)nicotinate
Description
IUPAC Nomenclature and Systematic Identification
This compound is systematically identified under multiple nomenclature systems, reflecting its structural complexity and functional group diversity. The compound's primary IUPAC designation is this compound, while an alternative systematic name presents it as methyl 6-benzylsulfanylpyridine-3-carboxylate. This dual nomenclature approach emphasizes both the nicotinate framework and the specific pyridine carboxylate structure that defines the molecule's chemical identity.
The compound's systematic identification includes several key molecular identifiers that facilitate its recognition in chemical databases and literature. The PubChem CID is designated as 902001, providing a unique numerical identifier within the comprehensive chemical database system. The molecular formula C₁₄H₁₃NO₂S accurately represents the elemental composition, incorporating carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in their respective stoichiometric ratios. The ChEMBL database assigns the identifier CHEMBL1729171 to this compound, establishing its presence in chemical-biological activity databases.
Benzyl nicotinate serves as a well-characterized reference compound with established properties and applications. It functions as a rubefacient and vasodilator, used in combination with analgesics in topical preparations. The compound exhibits a melting point of 24°C and demonstrates specific solubility characteristics in various solvents. In contrast, this compound incorporates both a methyl ester group (instead of benzyl ester) and an additional benzylsulfanyl substituent, resulting in a more complex molecular architecture.
The presence of the sulfur atom in this compound introduces unique electronic and steric effects that distinguish it from simple nicotinate esters. Sulfur's ability to participate in various chemical reactions, including oxidation and coordination processes, potentially expands the compound's reactivity profile compared to oxygen-only containing analogs. The benzylsulfanyl group may also influence the compound's lipophilicity and membrane permeability characteristics, potentially affecting its biological activity and pharmacological properties.
Table 2: Comparative Analysis of Nicotinate Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Substitution Pattern |
|---|---|---|---|---|
| This compound | C₁₄H₁₃NO₂S | 259.33 g/mol | Methyl ester, benzylsulfanyl | 3-ester, 6-sulfanyl |
| Benzyl nicotinate | C₁₃H₁₁NO₂ | 213.236 g/mol | Benzyl ester | 3-ester |
| Menthyl nicotinate | C₁₆H₂₃NO₂ | 277 g/mol | Menthyl ester | 3-ester |
Properties
Molecular Formula |
C14H13NO2S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
methyl 6-benzylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H13NO2S/c1-17-14(16)12-7-8-13(15-9-12)18-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
KHHLURLWLDYWDX-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CN=C(C=C1)SCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)SCC2=CC=CC=C2 |
solubility |
3.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Structural and Physical Properties of Methyl 6-Substituted Nicotinates
*Calculated data due to lack of direct evidence.
Preparation Methods
Direct Esterification of 6-(Benzylsulfanyl)Nicotinic Acid
The most straightforward approach involves esterifying 6-(benzylsulfanyl)nicotinic acid with methanol under acidic conditions. This method mirrors the synthesis of methyl nicotinate, where nicotinic acid reacts with methanol in the presence of concentrated sulfuric acid as a catalyst.
Procedure :
-
Reaction Setup : 6-(Benzylsulfanyl)nicotinic acid (1.0 equiv) is dissolved in anhydrous methanol.
-
Catalysis : Concentrated sulfuric acid (0.1–0.3 equiv) is added dropwise.
-
Reflux : The mixture is heated under reflux for 12–24 hours at 65–70°C.
-
Workup : Post-reaction, the mixture is neutralized with aqueous sodium bicarbonate, extracted with ethyl acetate, and dried over sodium sulfate.
-
Purification : The crude product is purified via silica gel chromatography (petroleum ether/ethyl acetate, 4:1).
Challenges :
-
The thioether group may oxidize under prolonged acidic conditions, necessitating inert atmospheres.
-
Low yields (20–30%) due to steric hindrance from the bulky benzylsulfanyl group.
Transesterification of Methyl Nicotinate Derivatives
Alkaline-Catalyzed Thiol Exchange
Transesterification offers a viable route by replacing the methoxy group of methyl nicotinate with benzylsulfanyl. This method, inspired by the synthesis of menthyl nicotinate, employs strong alkoxide bases to activate the ester.
Procedure :
-
Base Activation : Methyl nicotinate (1.0 equiv) is treated with sodium methoxide (0.1–0.5 equiv) in anhydrous toluene.
-
Nucleophilic Attack : Benzyl mercaptan (1.2 equiv) is added dropwise at 0–5°C.
-
Reflux : The reaction proceeds at 110°C for 6–8 hours.
-
Quenching : The mixture is quenched with ice-cold water, and the pH is adjusted to 5.2–6.3 using dilute HCl.
-
Isolation : The product is extracted with dichloromethane, dried, and distilled under vacuum with activated carbon (0.3–1.2% w/w) to remove terpenic residues.
Optimization :
-
Catalyst : Sodium methoxide outperforms potassium tert-butoxide in minimizing side reactions.
-
Solvent : Toluene ensures optimal solubility and prevents thiol oxidation.
Yield : 65–87% under optimized conditions.
Nucleophilic Substitution on 6-Chloronicotinate Intermediates
Displacement with Benzylthiol
This two-step method involves synthesizing methyl 6-chloronicotinate followed by nucleophilic aromatic substitution (NAS) with benzylthiol.
Step 1: Chlorination
-
Substrate : Methyl nicotinate is treated with phosphorus oxychloride (POCl₃) at 80°C for 4 hours.
-
Isolation : Excess POCl₃ is removed under vacuum, yielding methyl 6-chloronicotinate.
Step 2: NAS Reaction
-
Reaction Conditions : Methyl 6-chloronicotinate (1.0 equiv), benzylthiol (1.5 equiv), and potassium carbonate (2.0 equiv) in DMF at 80°C for 12 hours.
-
Workup : The mixture is poured into ice-water, filtered, and recrystallized from ethanol.
Key Considerations :
-
Solvent : DMF enhances nucleophilicity of benzylthiol but requires thorough removal due to toxicity.
Condensation Reactions with Prefunctionalized Intermediates
Coupling of Methyl 6-Mercaptonicotinate with Benzyl Halides
A direct coupling strategy utilizes methyl 6-mercaptonicotinate and benzyl bromide under basic conditions.
Procedure :
-
Reaction : Methyl 6-mercaptonicotinate (1.0 equiv) and benzyl bromide (1.1 equiv) are stirred in THF with triethylamine (2.0 equiv) at 25°C for 4 hours.
-
Purification : The product is isolated via flash chromatography (hexane/ethyl acetate, 3:1).
Advantages :
-
Mild conditions preserve ester integrity.
-
High regioselectivity due to the thiol’s nucleophilicity.
Comparative Analysis of Synthetic Methods
| Method | Catalyst/Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|
| Direct Esterification | H₂SO₄, MeOH | 65–70°C | 20–30% | 90–95% |
| Transesterification | NaOMe, Toluene | 110°C | 65–87% | 98% |
| NAS on 6-Chloro Derivative | K₂CO₃, DMF | 80°C | 50–60% | 95% |
| Thiol-Bromide Coupling | Et₃N, THF | 25°C | 70–75% | 97% |
Key Findings :
-
Transesterification and thiol-bromide coupling offer superior yields and scalability.
-
Direct esterification is limited by side reactions but valuable for small-scale synthesis.
Purification and Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
